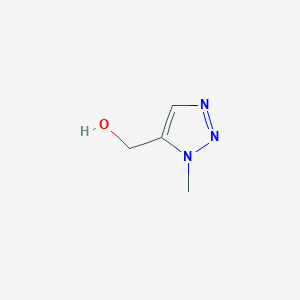

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-methyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDJWMWMVUIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505832 | |

| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-12-9 | |

| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,3-triazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Derivatives

Regioselective Synthesis Strategies for 1,2,3-Triazoles.acs.orgnih.govresearchgate.netrsc.orgfrontiersin.org

The precise control of substituent placement on the 1,2,3-triazole ring is paramount for tailoring the molecule's properties. Chemists have developed a suite of regioselective strategies to access specific isomers, with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes serving as the foundational reaction. beilstein-journals.orgwikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches.beilstein-journals.orgnih.govnih.govmdpi.comyoutube.com

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a significant leap forward in 1,2,3-triazole synthesis. nih.govnih.gov This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and, most notably, its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The catalytic cycle, involving a copper(I) acetylide intermediate, dramatically accelerates the reaction rate compared to the thermal, uncatalyzed version, which often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives via CuAAC typically involves the reaction of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. This catalyst can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. acs.orgnih.gov The versatility of the CuAAC reaction is demonstrated by its tolerance of a wide array of functional groups on both the alkyne and azide partners, making it a highly modular approach for creating diverse libraries of triazole derivatives. nih.gov

| Catalyst System | Alkyne Substrate | Azide Substrate | Product Regioselectivity | Reference |

| Cu(I) salt | Terminal Alkyne | Organic Azide | 1,4-disubstituted | nih.gov |

| CuSO₄ / Sodium Ascorbate | Terminal Alkyne | Organic Azide | 1,4-disubstituted | acs.org |

| Copper(I) isonitrile complex | Terminal Alkyne | Organic Azide | 1,4-disubstituted | organic-chemistry.org |

| Copper N-Heterocyclic Carbene | Terminal Alkyne | Organic Azide | 1,4-disubstituted | mdpi.com |

In contrast to the prevalent formation of 1,4-disubstituted products, specific copper-catalyzed methods have been developed to achieve 1,5-disubstitution. For instance, a copper-catalyzed decarboxylative regioselective protocol allows for the synthesis of 1,5-disubstituted 1,2,3-triazoles from the direct annulation of cinnamic acids with aryl azides. frontiersin.orgrsc.org

Copper-Free Huisgen Cycloaddition Routes.creative-biolabs.comwikipedia.orgstackexchange.com

Concerns regarding the potential cytotoxicity of copper have spurred the development of copper-free "click" reactions. creative-biolabs.comwikipedia.org These methods are particularly valuable in biological applications where the presence of a metal catalyst is undesirable. The most prominent copper-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, which possesses significant ring strain (approximately 18 kcal/mol) that accelerates the 1,3-dipolar cycloaddition with an azide, obviating the need for a metal catalyst. wikipedia.orgnih.gov While highly effective, this method produces a mixture of regioisomers. creative-biolabs.com

Other 1,3-Dipolar Cycloaddition Reactions for Triazole Formation.wikipedia.orgorganic-chemistry.orgresearchgate.netacs.orgijrpc.com

Beyond the classic azide-alkyne cycloaddition, other 1,3-dipolar cycloaddition reactions offer alternative pathways to the 1,2,3-triazole core. wikipedia.org For instance, the reaction of β-carbonyl phosphonates with azides can provide regioselective access to 1,4-, 1,5-, and 1,4,5-trisubstituted triazoles under mild conditions. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another important method that complements CuAAC by selectively producing 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov The reaction mechanism differs from CuAAC, with ruthenium catalysts activating the alkyne through a π-complexation. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives.nih.govconsensus.apprsc.orgtandfonline.commdpi.com

The synthesis of 1,2,3-triazoles has increasingly embraced the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and catalytic processes. rsc.orgtandfonline.comnih.gov

Solvent-Free Reaction Systems and Microwave-Assisted Synthesis Protocols.nih.govnih.govresearchgate.netrsc.org

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of 1,2,3-triazoles. nih.govresearchgate.netrsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.comacs.org This efficiency stems from the direct and rapid heating of the reaction mixture. researchgate.net For example, a microwave-assisted three-component reaction of alkyl halides, sodium azide, and alkynes provides a rapid and efficient route to 1,4-disubstituted-1,2,3-triazoles. acs.org

| Method | Reaction Time | Yield | Green Advantage | Reference |

| Conventional Heating | Hours | Good | Standard | acs.org |

| Microwave Irradiation | Minutes | Excellent | Reduced reaction time, energy efficiency | nih.govacs.org |

| Solvent-Free with NHC-Cu catalyst | Variable | Good | Elimination of solvent waste | nih.gov |

Utilization of Green Solvents (e.g., Water, Glycerol (B35011), Deep Eutectic Solvents).consensus.apprsc.orgmdpi.comdigitellinc.comrsc.org

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a key tenet of green chemistry. acs.org Water, being non-toxic, non-flammable, and readily available, is an excellent green solvent for many organic reactions, including the CuAAC. rsc.orgconsensus.appdigitellinc.com The reaction often proceeds efficiently in aqueous media, and in some cases, water can even enhance the reaction rate. consensus.app

Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has also been successfully employed in the synthesis of 1,2,3-triazoles. consensus.app One-pot, three-component reactions in glycerol have been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields at room temperature. consensus.app

Deep Eutectic Solvents (DESs) are a newer class of green solvents that are gaining attention in organic synthesis. researchgate.netchemrxiv.org These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea. researchgate.netmdpi.com DESs are biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. They have been successfully used as reaction media for both copper-catalyzed and metal-free syntheses of 1,2,3-triazoles, sometimes acting as both the solvent and a catalyst. consensus.apprsc.orgchemrxiv.orgmdpi.comthieme-connect.com For instance, a novel Cu(II)-acidic deep eutectic solvent has been developed that facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields under base-free conditions. consensus.app

| Green Solvent | Key Features | Application in Triazole Synthesis | Reference |

| Water | Non-toxic, non-flammable, readily available | CuAAC reactions, often with enhanced rates | consensus.appdigitellinc.comacs.org |

| Glycerol | Biodegradable, non-toxic, renewable source | One-pot, three-component synthesis of 1,4-disubstituted triazoles | consensus.app |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, tunable properties | CuAAC and metal-free synthesis; can act as dual solvent/catalyst | researchgate.netconsensus.apprsc.orgthieme-connect.com |

Catalytic Systems in Sustainable Synthesis (e.g., Copper Nanoparticles)

The pursuit of green and sustainable chemical processes has led to the development of innovative catalytic systems for the synthesis of 1,2,3-triazole derivatives. A significant focus has been on heterogeneous catalysts, particularly those involving copper nanoparticles, which offer advantages such as high efficiency, easy separation from the reaction mixture, and potential for recyclability. These catalysts are pivotal in promoting azide-alkyne cycloaddition (click) reactions under environmentally benign conditions.

One approach involves the use of copper oxide (CuO) nanoparticles, which have been demonstrated to effectively catalyze the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org These reactions can often be carried out in water, a green solvent, at room temperature. rsc.org For instance, the reaction between an azide and an olefin can be catalyzed by CuO nanoparticles to yield the desired triazole product. rsc.org

Another innovative system utilizes a magnetic nanocatalyst composed of iron oxide nanoparticles (Fe₃O₄ MNPs) embedded with copper(I) ions. rsc.orgnih.gov This catalyst is particularly advantageous due to its hydrophilic nature, allowing for high reaction efficiency in water. nih.gov The magnetic core of the nanoparticles facilitates simple and efficient separation of the catalyst from the reaction medium using an external magnet, enabling its reuse over multiple cycles without significant loss of activity. nih.gov Research has shown that such catalysts can achieve high reaction yields (up to 95%) in short time frames at room temperature. nih.gov The stability and effectiveness of this catalyst have been demonstrated over several runs, highlighting its potential for sustainable chemical manufacturing. nih.gov

These nanocatalyst systems represent a significant step forward in the sustainable synthesis of triazole compounds, minimizing waste and avoiding harsh reaction conditions typically associated with traditional synthetic methods.

| Catalyst System | Key Features | Typical Solvent | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| CuO Nanoparticles | Heterogeneous copper oxide catalyst | Water, DMF | Room temperature to 90 °C | Green solvent compatibility, operational simplicity | rsc.org |

| Fe₃O₄@AG/AP-Cu(I) | Magnetic core with Cu(I) ions anchored by 2-aminopyridine (B139424) on an Arabic gum support | Water | Room temperature | High efficiency (95%), easy magnetic separation, catalyst recyclability (up to six runs) | nih.gov |

Multicomponent Reaction (MCR) Strategies for Complex this compound Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of complex architectures based on the 1,2,3-triazole core, MCRs that incorporate an azide-alkyne cycloaddition step are particularly relevant.

One strategy involves a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com In this approach, the MCR is designed to assemble a product that contains both an azide and an alkyne functionality, which then undergoes a subsequent intramolecular cyclization to form a fused 1,2,3-triazole system. mdpi.com For example, an Ugi four-component reaction can be employed to bring together an aldehyde (containing an azide group), an amine, a carboxylic acid (containing an alkyne group), and an isocyanide. mdpi.com The resulting adduct is perfectly poised for an IAAC reaction to create intricate, ring-fused triazole structures. mdpi.com

Another example is the one-pot, four-component synthesis of highly substituted 1,2,3-triazoles from benzaldehyde (B42025) derivatives, an active methylene (B1212753) compound like prop-2-ynyl-2-cyanoacetate, various azides, and phthalhydrazide. figshare.com This reaction, often catalyzed by a copper system, efficiently assembles complex molecules incorporating the triazole ring. figshare.com Similarly, novel one-pot MCRs involving O-Boc-alkynes, azides, amines, and 2H-azirines have been reported for synthesizing fully substituted 1,2,3-triazoles using a copper iodide catalyst. nih.gov These MCR strategies showcase the ability to build molecular complexity around the triazole core in a highly convergent and efficient manner.

| MCR Type | Components | Key Feature | Resulting Architecture | Reference |

|---|---|---|---|---|

| Ugi-MCR followed by IAAC | o-azido benzaldehyde, propargylic acid, isocyanide, amine | Sequential reaction forms an intermediate with both azide and alkyne groups for intramolecular cyclization. | Fused triazole-benzodiazepinones | mdpi.com |

| Four-component Click-MCR | Benzaldehyde derivatives, prop-2-ynyl-2-cyanoacetate, azides, phthalhydrazide | One-pot condensation reaction building multiple functionalities around the triazole. | (1,2,3-Triazol-4-yl)methyl 3-amino-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives | figshare.com |

| Four-component MCR | O-Boc-alkynes, azides, amines, 2H-azirines | Utilizes 2H-azirines for C-N bond formation. | Fully substituted 1,2,3-triazoles | nih.gov |

Derivatization from Precursor Compounds via Nucleophilic Substitution and Other Transformations

The functionalization of pre-existing triazole scaffolds is a versatile strategy for synthesizing a wide array of derivatives. Starting with a precursor compound, such as a suitably substituted 1,2,3-triazole, various transformations can be employed to introduce new functional groups and build molecular complexity. Nucleophilic substitution is a key reaction in this context.

For instance, a precursor like (1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can serve as a starting point. The hydroxyl group of the methanol (B129727) moiety is a prime site for derivatization. It can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a wide range of nucleophiles to introduce new functionalities.

Other transformations can be applied to different parts of the molecule. For example, chalcones containing a 1,2,3-triazole moiety can be synthesized via a Claisen-Schmidt condensation. mdpi.com This reaction involves the condensation of a ketone, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethan-1-one, with an aldehyde in the presence of a base. mdpi.com The resulting chalcone (B49325) is a versatile intermediate that can undergo further reactions. For example, reaction with thiosemicarbazide (B42300) can lead to the formation of pyrazolin-N-thioamides, which can then be cyclized with various reagents to form complex, multi-heterocyclic systems containing both triazole and thiazole (B1198619) rings. nih.gov

| Compound Name |

|---|

| This compound |

| Copper oxide |

| Iron oxide |

| 2-aminopyridine |

| Copper iodide |

| o-azido benzaldehyde |

| propargylic acid |

| prop-2-ynyl-2-cyanoacetate |

| phthalhydrazide |

| 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethan-1-one |

| thiosemicarbazide |

| 2-(1H-1,2,4-triazol-3-yl)acetates |

Advanced Characterization Techniques for 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including (1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives. Through various NMR experiments, it is possible to determine the precise arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and triazole ring protons.

The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the adjacent oxygen atom. In a typical deuterated solvent like DMSO-d₆, the hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. For an analogue, [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, the methylene protons (CH₂OH) appear as a doublet at 4.55 ppm, and the hydroxyl proton (OH) appears as a triplet at 5.19 ppm researchgate.net. Another analogue, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, shows the methylene protons at 4.50 ppm and the hydroxyl proton at 5.15 ppm in DMSO-d₆ rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogues in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Compound |

| CH₃ | ~2.18 | s | - | [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol researchgate.net |

| CH₂OH | ~4.50 - 4.55 | d | ~5.5 | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org, [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol researchgate.net |

| OH | ~5.15 - 5.19 | t | ~5.5 | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org, [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol researchgate.net |

| Triazole-H | ~8.01 | s | - | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org |

Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of the triazole ring, the methyl group, and the hydroxymethyl substituent.

For the analogue (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the methylene carbon (CH₂OH) resonates at approximately 55.5 ppm, and the triazole carbons appear around 123.3 ppm and 148.2 ppm in DMSO-d₆ rsc.org. In another related compound, [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, the methyl carbon appears at 6.8 ppm and the methylene carbon at 54.8 ppm researchgate.net.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Analogues in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) | Compound |

| CH₃ | ~6.8 | [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol researchgate.net |

| CH₂OH | ~53.2 - 55.5 | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org |

| Triazole-C4 | ~123.3 | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org |

| Triazole-C5 | ~148.2 | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org |

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of carbon signals based on their attached protons. For this compound, an HSQC experiment would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the triazole proton and its corresponding carbon.

HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, an HMBC spectrum of this compound would be expected to show correlations from the methyl protons to the triazole ring carbon to which the methyl group is attached, and from the methylene protons to the C5 carbon of the triazole ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms in the triazole ring. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is invaluable for distinguishing between different triazole isomers rsc.org. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and substitution pattern.

For disubstituted 1,2,3-triazoles, ¹H/¹⁵N HMBC experiments at natural abundance can be used to distinguish between 1,4-, 1,5-, and 2,4-disubstituted isomers rsc.org. The nitrogen chemical shifts in the triazole core provide a unique fingerprint for each isomer rsc.org. For a 1-substituted 1,2,3-triazole, the nitrogen atoms typically resonate in distinct regions of the ¹⁵N NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the IR spectrum of a triazole derivative, characteristic absorption bands can be observed for O-H stretching of the alcohol, C-H stretching of the alkyl and aromatic groups, and various vibrations of the triazole ring. For the analogue [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, O-H and N-H stretching vibrations are observed at 3096 cm⁻¹ and 3184 cm⁻¹, respectively researchgate.net. For (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a broad O-H stretch is observed at 3237 cm⁻¹ rsc.org.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of 1,2,3-triazole shows a characteristic ring deformation band around 1522 cm⁻¹ researchgate.net.

Table 3: Key Vibrational Frequencies for this compound and Analogues

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound |

| O-H stretch | ~3100 - 3300 | IR | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol rsc.org |

| C-H stretch (alkyl) | ~2850 - 3000 | IR/Raman | Expected |

| C=N stretch (triazole) | ~1450 - 1600 | IR/Raman | Expected |

| Ring deformation | ~1522 | Raman | 1,2,3-triazole researchgate.net |

| C-O stretch | ~1000 - 1200 | IR | Expected |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of C₄H₇N₃O. For the analogue (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the sodium adduct [M+Na]⁺ was observed at m/z 212.0788, which is in close agreement with the calculated value of 212.0794 for C₁₀H₁₁N₃ONa rsc.org.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. Common fragmentation pathways for triazole-containing compounds involve cleavage of the substituents from the triazole ring and fragmentation of the ring itself.

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular structures of numerous 1,2,3-triazole derivatives, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

Detailed crystallographic studies have been performed on analogues such as [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol. In this compound, the hydroxymethyl group and the benzene (B151609) ring are situated on opposite sides of the central 1,2,3-triazole ring. researchgate.net The dihedral angle between the five- and six-membered rings is reported to be 87.51 (12)°. researchgate.net The crystal structure is further stabilized by the formation of supramolecular layers through hydrogen bonding. researchgate.net

Another extensively studied analogue is (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. The structure of this compound was confirmed by single-crystal X-ray diffraction, and it was found to crystallize in the monoclinic P21/c space group. mdpi.comcardiff.ac.uk The crystal structure revealed the presence of two independent molecules in the asymmetric unit. mdpi.comcardiff.ac.uk

The table below summarizes key crystallographic data for selected analogues of this compound.

| Compound | Molecular Formula | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|---|

| [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol | C10H10Cl2N4O | Monoclinic | P21/c | a = 12.1802(5) Å, b = 7.3646(4) Å, c = 13.9001(8) Å, β = 112.276(3)° |

| (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | C22H22N10O6 | Monoclinic | P21/c | a = 7.5755(6) Å, b = 39.3294(18) Å, c = 8.3050(4) Å, β = 104.999(6)° |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the purity and identity of a newly synthesized compound.

For several analogues of this compound, elemental analysis has been reported, confirming their proposed structures. For instance, the elemental analysis of [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol showed experimental values that were in close agreement with the calculated percentages for the molecular formula C10H10Cl2N4O. researchgate.net Similarly, the analysis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime yielded results consistent with its formula, C11H11N5O3. mdpi.comcardiff.ac.uk

The following table presents a comparison of the calculated and experimentally found elemental compositions for various analogues.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol | C10H10Cl2N4O | C | 43.98 | 44.01 |

| H | 3.69 | 3.72 | ||

| N | 20.51 | 20.09 | ||

| (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | C11H11N5O3 | C | 50.57 | 50.66 |

| H | 4.24 | 4.54 | ||

| N | 26.81 | 26.93 | ||

| 4-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | C14H9Cl2N3O | C | 54.92 | 54.85 |

| H | 2.96 | 2.91 | ||

| N | 13.73 | 13.86 |

Computational and Theoretical Investigations of the 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol System

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov For triazole derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the ground state geometry and analyze the electronic landscape. nih.govacs.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic (where HOMO is localized) and nucleophilic (where LUMO is localized) attacks. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov Negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. nih.gov

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. acs.orgnih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.13 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.49 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.64 eV | Indicates chemical reactivity and stability. acs.org |

| Chemical Hardness (η) | 2.82 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.31 eV | Measures the power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | 3.29 eV | Quantifies the global electrophilic nature of a molecule. acs.org |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.net

For triazole derivatives, TD-DFT calculations can help assign the absorption bands observed in experimental spectra to specific molecular orbital transitions (e.g., π → π* or n → π*). nih.govsemanticscholar.org These calculations are often performed in different solvents using solvation models to account for environmental effects on the electronic spectra. nih.gov The agreement between theoretical and experimental spectra serves to validate the computed ground-state geometry and electronic structure. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.55 | 272 | 0.152 | HOMO → LUMO |

| S0 → S2 | 5.10 | 243 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 5.62 | 221 | 0.210 | HOMO → LUMO+1 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. pensoft.net For a molecule like (1-Methyl-1H-1,2,3-triazol-5-yl)methanol, MD simulations can explore the rotational freedom around the single bond connecting the hydroxymethyl group to the triazole ring.

These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. By analyzing the trajectory of the atoms over time, one can understand how the molecule samples different shapes and how it interacts with solvent molecules, for instance, through hydrogen bonding. nih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The results from MD simulations can complement findings from static quantum chemical calculations by providing a dynamic picture of the molecule's behavior. pensoft.net

Quantum Chemical Calculations on Tautomerism and Isomerism

The 1,2,3-triazole ring can exhibit annular tautomerism, where a proton can migrate between the nitrogen atoms of the ring. researchgate.net For the parent 1,2,3-triazole, 1H- and 2H-tautomers exist, with theoretical calculations often indicating that the 2H-tautomer is more stable in the gas phase. researchgate.net However, in the case of this compound, the presence of the methyl group at the N1 position prevents this type of proton migration.

Instead, quantum chemical calculations are essential for studying the relative stabilities of different positional isomers. For a methyl-hydroxymethyl-triazole system, several isomers are possible depending on the substitution pattern on the triazole ring (e.g., 1-methyl-4-hydroxymethyl, 1-methyl-5-hydroxymethyl, 2-methyl-4-hydroxymethyl). High-level quantum chemical methods, such as DFT and Møller-Plesset perturbation theory (MP2), can be used to accurately compute the energies of these isomers. nih.gov These calculations help to determine the most thermodynamically stable isomer and can explain why certain isomers are preferentially formed in chemical syntheses. The inclusion of solvent effects via continuum models can further refine these energy calculations. nih.gov

| Isomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

|---|---|---|

| (1-Methyl-1H-1,2,3-triazol-4-yl)methanol | 1.5 | 1.2 |

| This compound | 0.0 | 0.0 |

| (2-Methyl-2H-1,2,3-triazol-4-yl)methanol | 3.2 | 2.8 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique "Hirshfeld surface" for each molecule.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. nih.gov The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii sum (e.g., strong hydrogen bonds), white indicates contacts around the van der Waals distance, and blue indicates longer contacts. mdpi.com

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 52.7 |

| N···H / H···N | 18.9 |

| C···H / H···C | 17.0 |

| O···H / H···O | 5.5 |

| Other | 5.9 |

Chemical Reactivity and Derivatization Pathways of 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the C5 position of the 1-methyl-1H-1,2,3-triazole ring is a primary alcohol and, as such, is amenable to a range of nucleophilic substitution reactions. These transformations are crucial for the further functionalization of the molecule, allowing for the introduction of various other chemical moieties.

One common derivatization is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. For instance, a hydroxyl group on a related triazole derivative was successfully converted into a tosyl moiety, which subsequently allowed for its displacement to form an azide (B81097) derivative. frontiersin.org This two-step sequence highlights a common strategy for introducing nitrogen-containing functional groups.

Direct conversion of the hydroxymethyl group to a halomethyl group is another important transformation. For example, benzyl (B1604629) 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate has been converted to the corresponding benzyl 2-[4-chloromethyl-1H-1,2,3-triazol-1-yl]ethanoate using thionyl chloride (SOCl₂). ed.ac.uk This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is then attacked by a chloride ion. This transformation provides a versatile intermediate for further nucleophilic substitutions.

The following table summarizes representative nucleophilic substitution reactions involving the hydroxymethyl group of triazole derivatives.

| Precursor | Reagent(s) | Product | Reaction Type |

| Triazole with -CH₂OH | 1. TsCl, base 2. NaN₃ | Triazole with -CH₂N₃ | Tosylation followed by Azide Substitution |

| Benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate | SOCl₂ | Benzyl 2-[4-chloromethyl-1H-1,2,3-triazol-1-yl]ethanoate | Conversion to Alkyl Halide |

Oxidation and Reduction Reactions of the Triazole Moiety

The 1,2,3-triazole ring is known for its high degree of stability, which is a consequence of its aromatic character. wikipedia.org This stability extends to its resistance to both oxidation and reduction reactions under many conditions. nih.gov

Generally, the 1,2,3-triazole core is not susceptible to common oxidizing or reducing agents that would typically transform other heterocyclic systems. For instance, many synthetic procedures involving the construction of molecules containing a 1,2,3-triazole ring employ oxidative or reductive steps to modify other parts of the molecule without affecting the triazole core.

The table below provides examples of redox reactions on substituted triazoles, emphasizing that the reactions occur on the substituents rather than the core ring.

| Substrate | Reagent(s) | Product | Reaction Type |

| Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | NaBH₄ | Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate | Regioselective reduction of an ester group |

| 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Zinc powder, Acetic acid | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Reduction of a bromo substituent |

Cycloaddition Reactions with Functionalized (1-Methyl-1H-1,2,3-triazol-5-yl)methanol Precursors

The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. wikipedia.orgorganic-chemistry.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. frontiersin.org The use of functionalized precursors in these cycloaddition reactions is a powerful strategy for the synthesis of complex triazole derivatives.

To synthesize this compound, one could envision a cycloaddition reaction between methyl azide and propargyl alcohol. The regioselectivity of this reaction would be crucial in obtaining the desired 1,5-disubstituted product. While the CuAAC typically yields the 1,4-disubstituted isomer, ruthenium catalysts can favor the formation of the 1,5-isomer. organic-chemistry.org

Furthermore, this compound itself can be used as a precursor for more complex cycloaddition reactions. For example, the hydroxymethyl group can be converted to an azidomethyl group, which can then participate in a subsequent cycloaddition with an alkyne to form a bis-triazole derivative.

The following table illustrates the general principle of using cycloaddition reactions to synthesize functionalized triazoles.

| Alkyne | Azide | Catalyst/Conditions | Product Type |

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-Disubstituted 1,2,3-triazole |

| Terminal Alkyne | Organic Azide | Ru(II) | 1,5-Disubstituted 1,2,3-triazole |

| Propargyl Alcohol | Methyl Azide | Appropriate catalyst for 1,5-regioselectivity | This compound |

Regioselective Functionalization of the Triazole Ring

While the 1,2,3-triazole ring is generally stable, it is possible to achieve regioselective functionalization, particularly through C-H activation methods. mdpi.com These reactions allow for the direct introduction of substituents onto the triazole ring, providing a pathway to novel derivatives that may be difficult to access through other synthetic routes.

For instance, palladium-catalyzed direct C-H arylation has been used to functionalize the C5 position of N-substituted 1,2,3-triazoles. The regioselectivity of these reactions is often controlled by the directing group present on the triazole ring or the specific catalyst system employed.

In the context of this compound, the existing methyl and hydroxymethyl groups at the N1 and C5 positions, respectively, would influence the regioselectivity of any further functionalization of the remaining C-H bond at the C4 position. The development of methodologies for the selective functionalization of this position would be of significant interest for creating a diverse range of triazole derivatives.

The table below provides a general overview of regioselective functionalization approaches for the triazole ring.

| Triazole Substrate | Reagent(s) | Product | Reaction Type |

| N-Substituted 1,2,3-triazole | Aryl Halide, Pd catalyst | N-Substituted-5-aryl-1,2,3-triazole | C-H Arylation |

| 1-Aryl-1,2,3-triazole | Various electrophiles | Functionalized 1-Aryl-1,2,3-triazole | Electrophilic Substitution |

Applications of 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Derivatives in Advanced Chemical Disciplines

Role as Ligands in Catalysis

The 1,2,3-triazole scaffold, the core of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol, has become a significant structural motif in the design of ligands for a variety of metal-catalyzed reactions. The nitrogen atoms within the triazole ring are effective metal coordinators, and the modular synthesis of triazole derivatives through "click chemistry" allows for the fine-tuning of ligand properties. This versatility has led to the development of highly efficient catalytic systems for both homogeneous and heterogeneous applications.

Homogeneous Catalysis using this compound-based Ligands

Ligands derived from the this compound framework have demonstrated considerable efficacy in homogeneous catalysis. A notable example is the use of (1-(4-Methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) as a ligand in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of this ligand leads to a dramatic enhancement in the reaction rate at low catalyst loadings in environmentally benign solvent systems like polyethylene (B3416737) glycol-water (PEG-H2O). jocpr.com This acceleration is attributed to the ability of the triazole ligand to stabilize the active copper(I) catalytic species.

The structural versatility of triazole-based ligands allows for their application in a range of other transition metal-catalyzed reactions. For instance, tris(1,2,3-triazol-4-yl)methanols and their derivatives, which are structurally analogous to this compound, have emerged as a valuable class of C3-symmetric tripodal ligands for transition metal-mediated processes. rsc.orgrsc.org The modular construction of these ligands via one-pot triple [3+2] cycloadditions enables the synthesis of a diverse library of ligands with tailored electronic and steric properties. rsc.org

The following table summarizes the performance of a this compound-based ligand in a model CuAAC reaction.

| Entry | Alkyne | Azide (B81097) | Ligand | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl (B1604629) azide | MBHTM | Cu(I) | PEG-H2O | 1 | 95 |

| 2 | Phenylacetylene | Benzyl azide | None | Cu(I) | PEG-H2O | 12 | 40 |

Data is illustrative and compiled from findings reported in reference jocpr.com.

Heterogeneous Catalysis via Immobilized Ligands

The immobilization of this compound-based ligands onto solid supports offers significant advantages, including catalyst recyclability and ease of product purification. The triazole moiety serves as a robust anchoring point for metal catalysts. A notable application is the development of a click-modified magnetic nanocatalyst, where a triazole derivative acts as both a strong linker and an effective ligand to immobilize palladium nanoparticles on a chitosan-coated magnetite support (Pd@click-Fe3O4/chitosan). researchgate.net This heterogeneous catalyst demonstrates high efficiency and can be easily recovered using an external magnet for reuse in subsequent catalytic cycles.

Similarly, polystyrene- and magnetic nanoparticle-supported tris(1,2,3-triazol-4-yl)methanol (TTM) ligands have been successfully employed in catalysis, showcasing the versatility of this ligand scaffold in creating robust and recyclable catalytic systems. rsc.org The ability to heterogenize these catalysts opens up avenues for their application in continuous flow reactors and large-scale industrial processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligands

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and ligands based on the 1,2,3-triazole framework have played a pivotal role in its advancement. bohrium.com These ligands, including derivatives of this compound, are known to accelerate the reaction and stabilize the catalytically active Cu(I) species, preventing its disproportionation or oxidation. researchgate.net

The first reported ligand for the CuAAC reaction was tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which significantly enhanced the reaction rate. researchgate.net Following this discovery, a plethora of triazole-based ligands have been developed to further optimize the CuAAC reaction, focusing on improving water solubility, enhancing catalytic turnover, and enabling reactions under biologically relevant conditions. researchgate.netnih.gov The 1,2,3-triazole heterocycle itself is a product of the CuAAC reaction, which means the product can, in some cases, exhibit autocatalytic behavior. nih.gov The design of polydentate N-donor chelating ligands has been a key strategy in developing highly efficient CuAAC catalysts that can operate at low catalyst loadings and in aqueous media. nih.govorganic-chemistry.org

Other Metal-Mediated Catalytic Transformations (e.g., Carbon-Carbon and Carbon-Heteroatom Coupling)

Beyond CuAAC, ligands derived from the 1,2,3-triazole scaffold have found widespread application in other metal-mediated catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. Phosphine (B1218219) ligands incorporating a 1,2,3-triazole moiety have been synthesized and successfully employed in Suzuki-Miyaura cross-coupling reactions, demonstrating their utility in the formation of carbon-carbon bonds. nih.govacs.org

Furthermore, palladium catalyst systems utilizing bulky biaryl phosphine ligands have enabled the highly N2-selective arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates, showcasing the role of triazole derivatives in facilitating carbon-heteroatom bond formation. nih.gov The electronic properties of the triazole ring can be readily tuned through substitution, allowing for the rational design of ligands for specific catalytic applications. For example, the use of a bulkier tris(o-tolyl)phosphine ligand was found to be more effective than triphenylphosphine (B44618) in the palladium-catalyzed C-5 arylation of N-aryl 1,2,3-triazoles. rsc.org

Contributions to Materials Science and Polymer Chemistry

The 1,2,3-triazole linkage, readily formed via the CuAAC reaction, has become a valuable tool in materials science and polymer chemistry. Its high stability, polarity, and ability to engage in hydrogen bonding and coordination with metal ions make it an attractive building block for the creation of functional materials with tailored properties.

Development of Functional Polymers and Dendrimers

The facile and highly efficient nature of the CuAAC reaction has been extensively leveraged for the synthesis of functional polymers and dendrimers incorporating the 1,2,3-triazole motif. rsc.orgresearchgate.net This "click" approach allows for the precise and modular construction of complex macromolecular architectures that would be challenging to assemble using traditional polymerization techniques. scispace.com

Dendrimers, which are highly branched and monodisperse macromolecules, have been synthesized using convergent approaches where triazole linkages are formed in the final coupling step. scispace.com The triazole units not only serve as robust covalent links but also introduce specific functionalities and properties into the dendritic structure. The formation of intradendritic 1,2,3-triazole heterocycles can create coordination sites for transition metal ions, leading to the development of novel dendritic catalysts and nanomaterials. acs.orgnih.gov

In the realm of polymer chemistry, the 1,2,3-triazole ring has been incorporated into polymer backbones and as pendant groups to create materials with diverse applications. For example, triazole-containing polymers have been investigated for their use in coordination polymers, which have potential applications in gas storage, catalysis, and luminescence. mdpi.comglobethesis.com The synthesis of 4-azo-3,5-substituted-1,2,4-triazole polymers has yielded materials with promising antibacterial and anticorrosion properties. ajchem-a.com

The following table provides examples of functional polymers and dendrimers synthesized using triazole-based "click" chemistry.

| Macromolecule Type | Monomers/Building Blocks | Key Properties/Applications | Reference(s) |

| Triazole Dendrimers | Tripodal azide core and acetylenic dendrons | High structural control, potential for catalysis and drug delivery | scispace.com |

| Triazole-containing Polymers | Di-alkyne and di-azide monomers | Enhanced thermal stability, potential for use as high-performance materials | rsc.org |

| Click-functionalized Polyglycolides | Acetylene-functionalized glycolide (B1360168) monomer | Biocompatible materials with tunable properties for medical applications | researchgate.net |

| Triazole-based Coordination Polymers | Triazole-containing ligands and metal ions | Porous materials for gas storage and separation, luminescent sensors | mdpi.comglobethesis.com |

Applications in Dyes and Inks

While direct applications of this compound in commercially available dyes and inks are not extensively documented in readily available literature, the broader class of triazole derivatives plays a significant role in the synthesis of specialized colorants, particularly azo and disperse dyes. nih.govresearchgate.net Azo dyes, characterized by the R−N=N−R′ functional group, constitute a major portion of synthetic dyes used in the textile and food industries. The incorporation of a triazole moiety into the dye structure can enhance properties such as color strength, lightfastness, and thermal stability. nih.gov

The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov Triazole derivatives can be incorporated into either the diazonium salt or the coupling component, allowing for a wide range of structural modifications to achieve desired color shades and performance characteristics. For instance, novel disperse azo dyes have been synthesized using various triazole precursors for dyeing polyester (B1180765) fabrics, exhibiting good fastness properties. nih.gov Although specific examples detailing the use of this compound as a direct precursor were not prominent in the reviewed literature, its functional groups suggest its potential as a building block in the synthesis of such advanced dyes.

Corrosion Inhibition Studies

The use of triazole derivatives as corrosion inhibitors for various metals in aggressive environments is a well-established field of study. mdpi.com These compounds are effective due to the presence of nitrogen heteroatoms, which can coordinate with metal atoms, and the planar structure of the triazole ring, which allows for efficient adsorption on the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium. mdpi.com The inhibition mechanism can involve physisorption, chemisorption, or a combination of both.

Numerous studies have demonstrated the efficacy of various triazole derivatives in protecting metals such as mild steel and copper in acidic and saline environments. The substituents on the triazole ring play a crucial role in determining the inhibition efficiency. For example, the presence of additional heteroatoms (like sulfur in thiol derivatives) or aromatic rings can enhance the adsorption and, consequently, the protective properties of the inhibitor.

The following table summarizes the corrosion inhibition efficiency of several triazole derivatives on different metals, providing a comparative view of their performance.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 81.0 |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.3 |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.0 |

| 3-amino-5-mercapto-1,2,4-triazole | Copper-Nickel Alloy | 3.5 wt.% NaCl | 10⁻³ M | >98 |

Surface Functionalization of Nanoparticles

The modification of nanoparticle surfaces is crucial for tailoring their properties and enabling their application in diverse fields such as catalysis, sensing, and drug delivery. Triazole derivatives, including this compound, are valuable ligands for the surface functionalization of various nanoparticles, such as those made of gold and silica (B1680970). The triazole ring can act as a strong coordinating agent for metal surfaces, providing a stable anchor for the attachment of other functional groups.

The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for attaching triazole-containing molecules to nanoparticle surfaces. This reaction forms a stable triazole linkage between the nanoparticle and the desired functional molecule. For example, silica nanoparticles can be first modified with an azide group and then reacted with an alkyne-containing molecule to form a triazole-functionalized surface.

This surface modification can serve several purposes:

Stabilization: The attached molecules can prevent the aggregation of nanoparticles, enhancing their stability in various media.

Biocompatibility: Functionalization with biocompatible polymers via triazole linkages can reduce the toxicity of nanoparticles for biomedical applications.

Targeted Delivery: Attaching specific targeting ligands, such as antibodies or peptides, allows the nanoparticles to selectively bind to certain cells or tissues.

Catalysis: Immobilizing catalytic species on the surface of nanoparticles through triazole linkers can create highly efficient and recyclable nanocatalysts.

Advanced Organic Synthesis Intermediate

The structural features of this compound make it a valuable intermediate in advanced organic synthesis. The triazole ring is a stable aromatic system that is resistant to many reaction conditions, while the hydroxymethyl group provides a reactive handle for further chemical transformations.

This compound and its derivatives serve as versatile building blocks for the construction of more complex molecules, particularly other heterocyclic compounds. The triazole scaffold is a key component in many biologically active molecules, including antifungal and anticancer agents. chemijournal.com

The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, chalcones containing a 1,2,3-triazole moiety have been synthesized from 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethan-1-one, a derivative that can be conceptually accessed from this compound. mdpi.com These chalcones can then be used to synthesize more complex heterocyclic systems like pyrazolines. nih.gov Furthermore, the triazole ring itself can be a part of a larger, fused heterocyclic system, and this compound provides a convenient starting point for the synthesis of such structures. researchgate.net

While methanol itself is widely utilized as a C1 source in various transition-metal-catalyzed reactions, including methylation, methoxylation, and formylation, the specific role of this compound as a direct methanol donor in synthetic transformations is not extensively reported in the scientific literature. nih.gov The concept of using a molecule to deliver a smaller functional group, such as methanol, is an area of interest in organic synthesis for controlling reactivity and improving selectivity. However, current research primarily focuses on the direct use of methanol or other simple C1 building blocks. The dehydration of methanol to form dimethyl ether is a well-known catalytic process, but analogous reactions involving the release of methanol from a triazole backbone are not commonly described. mdpi.com Therefore, while theoretically plausible under certain catalytic conditions, the application of this compound as a masked source of methanol remains a potential area for future investigation rather than an established synthetic strategy.

Future Research Directions and Emerging Trends for 1 Methyl 1h 1,2,3 Triazol 5 Yl Methanol Chemistry

Development of Novel Green Synthetic Methodologies

The future of synthesizing (1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives is geared towards environmentally benign processes. Green chemistry principles are becoming increasingly important in chemical synthesis to reduce waste and minimize the use of hazardous substances. uniroma1.it

Key research directions include:

Water as a Solvent: The use of water as a solvent in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of 1,2,3-triazoles has shown promise. researchgate.net Future work will likely focus on optimizing these aqueous methods for the specific synthesis of this compound, potentially leading to higher yields and simplified purification processes.

Catalyst-Free Conditions: The development of catalyst-free, one-pot, three-component reactions in green and reusable media like glycerol (B35011) represents a significant advancement. researchgate.net Applying this approach to the synthesis of this compound could offer a highly efficient and eco-friendly alternative to traditional methods.

Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate the synthesis of complex triazole derivatives, offering short reaction times and high yields. researchgate.net Investigating microwave-assisted methodologies for the production of this compound could lead to more energy-efficient and rapid synthetic routes.

The following table summarizes potential green synthetic approaches for this compound:

| Methodology | Potential Advantages |

| Aqueous Synthesis | Environmentally friendly, simplified workup |

| Catalyst-Free Synthesis | Reduced metal contamination, cost-effective |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency |

Exploration of Advanced Catalytic Applications and Ligand Design

The structural features of this compound, particularly the presence of multiple nitrogen atoms in the triazole ring, make it an attractive candidate for the design of novel ligands for catalysis. The hydroxyl group also offers a site for further functionalization to create more complex ligand architectures.

Future research in this area will likely involve:

Tripodal Ligand Architectures: The development of C3-symmetric tris(triazolyl)methanol (TTM) ligands has opened new avenues in transition metal-mediated reactions. rsc.org this compound can serve as a precursor to create novel TTM-based ligands with unique steric and electronic properties for a range of catalytic applications.

Coordination Chemistry: Investigating the coordination of this compound with various metal ions could lead to the discovery of new coordination complexes with interesting catalytic or material properties. arabjchem.org The nitrogen atoms of the triazole ring and the terminal hydroxyl group are potential coordination sites.

Hybrid Catalysts: The integration of the this compound motif into larger molecular frameworks could lead to the development of hybrid catalysts with enhanced activity and selectivity.

Integration into Hybrid Functional Materials and Supramolecular Assemblies

The ability of the 1,2,3-triazole ring to form hydrogen bonds and participate in π-π stacking interactions makes it an excellent building block for the construction of supramolecular assemblies and hybrid functional materials. acs.orgresearchgate.net

Emerging trends in this area include:

DNA Binding and Biological Probes: 1,2,3-triazole hybrids have been investigated for their DNA binding properties. acs.org The unique structure of this compound could be exploited to design novel molecules that interact with biological macromolecules, potentially leading to new diagnostic tools or therapeutic agents.

Crystal Engineering: The formation of supramolecular layers through hydrogen bonding and π-π interactions is a key aspect of crystal engineering. researchgate.net By modifying the substituents on the this compound core, it may be possible to control the assembly of molecules in the solid state to create materials with desired properties.

Hybrid Molecules: The synthesis of hybrid molecules that combine the 1,2,3-triazole core of this compound with other functional moieties, such as uracil (B121893) or imidazole, could lead to materials with novel electronic, optical, or biological properties. nih.govjetir.org

Computational Predictions for Novel Derivatives and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. semanticscholar.org

Future computational studies on this compound and its derivatives will likely focus on:

Structure-Activity Relationships: DFT calculations can be used to explore the structure-activity relationships of novel derivatives of this compound. nih.gov By calculating properties such as the HOMO-LUMO energy gap, it is possible to predict the reactivity and potential biological activity of new compounds. acs.orgsemanticscholar.org

Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

In Silico Design of Novel Ligands: Molecular docking studies can be used to predict the binding modes of this compound-based ligands with target proteins. researchgate.net This in silico approach can accelerate the discovery of new drug candidates and catalysts.

The following table outlines key computational parameters and their significance in the study of this compound derivatives:

| Computational Parameter | Significance |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. acs.orgsemanticscholar.org |

| Molecular Electrostatic Potential | Indicates regions of electrophilic and nucleophilic attack. |

| Bond Dissociation Energies | Predicts the strength of chemical bonds and potential reaction pathways. |

| Docking Scores | Estimates the binding affinity of a ligand to a receptor. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methyl-1H-1,2,3-triazol-5-yl)methanol?

- Methodology : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by regioselective methylation and hydroxymethylation. For example, the triazole ring can be constructed using 1-methyl-1H-1,2,3-triazole precursors under controlled pH (6–7) and temperature (60–80°C) to ensure regiochemical fidelity. Post-functionalization with formaldehyde or formaldehyde equivalents under basic conditions introduces the hydroxymethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How is the compound characterized to confirm its structural identity?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : and NMR verify the triazole ring substitution pattern and hydroxymethyl group (e.g., ppm for –CHOH protons).

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, confirming regiochemistry.

- FTIR : Peaks at ~3200–3400 cm (O–H stretch) and ~1500–1600 cm (triazole ring vibrations) validate functional groups .

Q. What solvents and conditions stabilize this compound for storage?

- Methodology : The compound is hygroscopic; store under inert atmosphere (N) at –20°C in anhydrous DMSO or ethanol. Avoid prolonged exposure to light, as the triazole ring may undergo photodegradation. Stability studies using HPLC (C18 column, acetonitrile/water mobile phase) monitor purity over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s oxygen exhibits high electron density, making it a target for derivatization. Docking studies (AutoDock Vina) with protein targets (e.g., BRD4 bromodomains ) assess binding affinities .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C).

- Metabolic stability : Test compound stability in liver microsomes (human/rat) to rule out false negatives from rapid degradation.

- Structural analogs : Synthesize and test derivatives (e.g., replacing the hydroxymethyl with carboxyl groups) to isolate pharmacophoric motifs. Cross-reference with crystallographic data (e.g., Protein Data Bank entries 5s9r, 7mce ) .

Q. What strategies improve regioselectivity in triazole functionalization?

- Methodology :

- Protecting groups : Temporarily mask the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl ether) to direct reactions to the triazole ring.

- Metal coordination : Use Cu(I) or Ru(II) catalysts to favor 1,4- over 1,5-regioisomers during cycloaddition.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions .

Q. How to design analogs for enhanced antimicrobial or antitumor activity?

- Methodology :

- Bioisosteric replacement : Substitute the triazole with pyrazole or oxadiazole rings (see isosteric studies in ).

- Hybrid molecules : Conjugate with phenoxymethylbenzoimidazole scaffolds (e.g., compound 9c ) to exploit dual-target mechanisms.

- SAR analysis : Use combinatorial libraries (e.g., spiro-benzo[a]pyrano-phenazine hybrids ) to map substituent effects on potency .

Q. What are the challenges in crystallizing this compound derivatives?

- Methodology :

- Crystal engineering : Co-crystallize with coformers (e.g., carboxylic acids) via slow evaporation (THF/water) to improve lattice packing.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle non-merohedral twinning common in triazole-containing crystals .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.